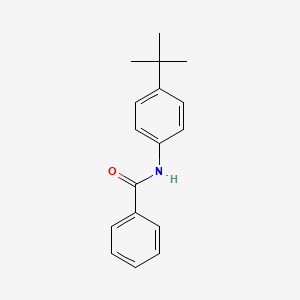
N-(4-tert-Butyl-phenyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butyl-phenyl)-benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 4-tert-butylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-phenyl)-benzamide typically involves the reaction of 4-tert-butylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-tert-butylaniline and benzoyl chloride
Catalysts: Base catalysts like pyridine
Solvents: Industrial solvents such as toluene or xylene
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-tert-Butyl-phenyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
N-(4-tert-Butyl-phenyl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(4-tert-Butyl-phenyl)-acetamide
- N-(4-tert-Butyl-phenyl)-formamide
- N-(4-tert-Butyl-phenyl)-propionamide
Comparison: N-(4-tert-Butyl-phenyl)-benzamide is unique due to its benzamide group, which imparts distinct chemical properties compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications.
Propriétés
| 59238-66-3 | |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
Clé InChI |
MVNFPRSVMLCQSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




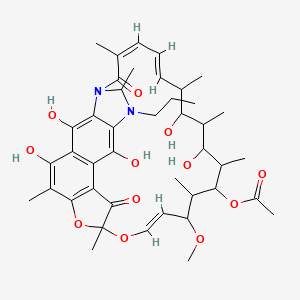
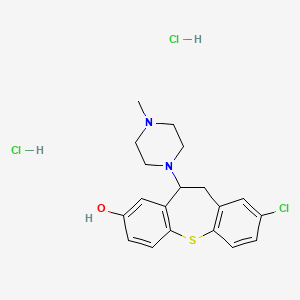
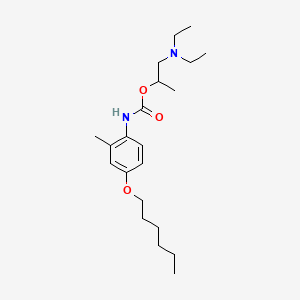
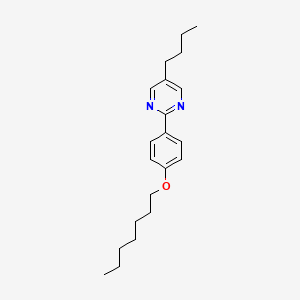
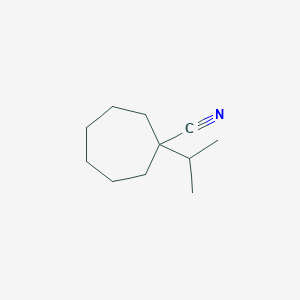


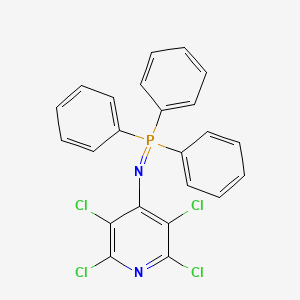
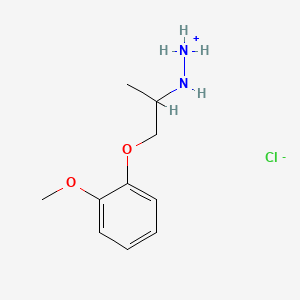
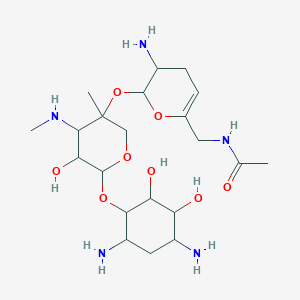
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
